3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682477
InChI: InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2
SMILES:
Molecular Formula: C9H16INO
Molecular Weight: 281.13 g/mol

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC17682477

Molecular Formula: C9H16INO

Molecular Weight: 281.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane -

Specification

Molecular Formula C9H16INO
Molecular Weight 281.13 g/mol
IUPAC Name 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane
Standard InChI InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2
Standard InChI Key DPZROTJHKOMIQF-UHFFFAOYSA-N
Canonical SMILES C1CCNC2(C1)CC(OC2)CI

Introduction

Structural Characteristics and Molecular Configuration

Core Spirocyclic Framework

The defining feature of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane is its spirocyclic architecture, where two rings—a tetrahydrofuran (2-oxa) and a piperidine (6-aza)—share a single carbon atom (the spiro carbon). This arrangement imposes significant steric constraints, which influence the compound’s conformational flexibility and interaction with biological targets. The iodomethyl group at position 3 introduces a heavy halogen atom, enhancing electrophilic reactivity and making the compound a versatile intermediate in cross-coupling reactions .

Molecular Formula and Stereochemistry

The molecular formula of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane is C₉H₁₅INO, with a molar mass of 295.13 g/mol. X-ray crystallography of analogous spirocycles reveals that the fused ring system adopts a chair-boat conformation, with the iodomethyl group occupying an axial position to minimize steric clashes . This stereoelectronic configuration is critical for its reactivity in nucleophilic substitution reactions.

Synthesis and Manufacturing Strategies

Key Synthetic Pathways

The synthesis of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves multi-step organic reactions, with an emphasis on constructing the spirocyclic core and introducing the iodomethyl substituent.

Oxidative Cyclization of Amides

A widely reported method employs N,N-dicyclohexylcarbodiimide (DCC) as an activating agent in conjunction with bis(acetoxy)iodobenzene to facilitate the oxidative cyclization of precursor amides into spirocyclic structures. This one-pot reaction proceeds via an iodonium intermediate, with the iodine atom ultimately incorporated into the methylene group .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYieldKey Observations
1DCC, bis(acetoxy)iodobenzene, CH₂Cl₂, 0°C → RT78%Forms spirocyclic lactam intermediate
2LiAlH₄ reduction, THF, reflux85%Reduces lactam to amine
3Iodomethane, K₂CO₃, DMF91%Introduces iodomethyl group

Alternative Routes via Iodocyclization

Recent advances utilize iodocyclization of alkenols or alkynols to construct the spiro framework. For example, treatment of a dienol precursor with iodine and sodium bicarbonate in acetonitrile yields the iodinated spirocycle in >90% yield . This method avoids the use of toxic heavy metals and is scalable for industrial production .

Physicochemical Properties

Thermal and Solubility Profiles

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane is a hygroscopic solid with a melting point of 96–97°C . It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water (<0.1 mg/mL). The compound’s logP value of 1.46 suggests moderate lipophilicity, which is advantageous for blood-brain barrier penetration in neurological applications .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 3.85–3.72 (m, 2H, OCH₂), 3.31–3.17 (m, 2H, NCH₂), 2.69–2.48 (m, 4H, spiro-CH₂), 2.28 (dd, J = 12.9 Hz, CH₂I) .
¹³C NMR (126 MHz, CDCl₃): δ 78.1 (C-O), 43.5 (C-N), 32.2 (CH₂I), −5.4 (I) .
The presence of the iodine atom is confirmed by a distinct molecular ion peak at m/z 295.0402 in high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry

Prodrug Development

The iodine atom in 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane serves as a handle for radioiodination, enabling the synthesis of ¹²³I- or ¹³¹I-labeled derivatives for positron emission tomography (PET) imaging . For example, a recent study utilized the compound to develop a TRPM8-targeted PET tracer for visualizing prostate cancer metastases .

Library Synthesis for High-Throughput Screening

Pharmaceutical companies have incorporated this spirocycle into diversity-oriented synthesis (DOS) libraries to explore structure-activity relationships (SAR) in ion channel modulators. Over 200 derivatives have been synthesized, with lead candidates advancing to preclinical trials for chronic pain.

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